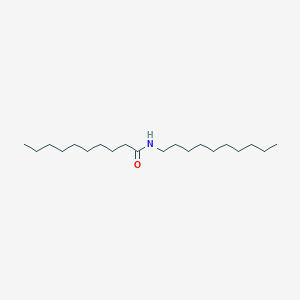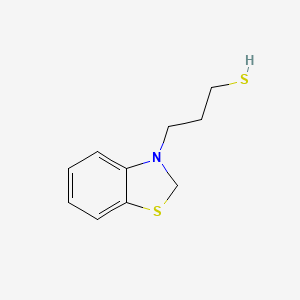
3-(1,3-Benzothiazol-3(2H)-yl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzothiazolinepropanethiol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazolinepropanethiol typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with 3-chloropropanal under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of 3-Benzothiazolinepropanethiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzothiazolinepropanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted benzothiazoles
Applications De Recherche Scientifique
3-Benzothiazolinepropanethiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Benzothiazolinepropanethiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular membranes, leading to disruption of membrane integrity and cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the propanethiol group.
2-Mercaptobenzothiazole: A derivative with a mercapto group at the 2-position, commonly used as a rubber accelerator.
Benzisothiazolinone: A related compound with antimicrobial properties, used as a preservative.
Uniqueness
3-Benzothiazolinepropanethiol is unique due to the presence of the propanethiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile building block for the synthesis of novel derivatives with diverse applications .
Propriétés
Numéro CAS |
24666-11-3 |
|---|---|
Formule moléculaire |
C10H13NS2 |
Poids moléculaire |
211.4 g/mol |
Nom IUPAC |
3-(2H-1,3-benzothiazol-3-yl)propane-1-thiol |
InChI |
InChI=1S/C10H13NS2/c12-7-3-6-11-8-13-10-5-2-1-4-9(10)11/h1-2,4-5,12H,3,6-8H2 |
Clé InChI |
FXVLGFJDHSEVTE-UHFFFAOYSA-N |
SMILES canonique |
C1N(C2=CC=CC=C2S1)CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


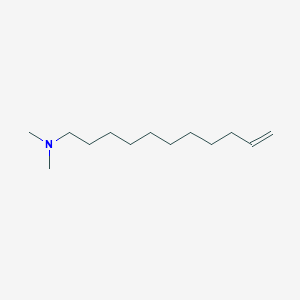
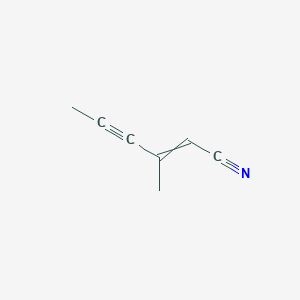

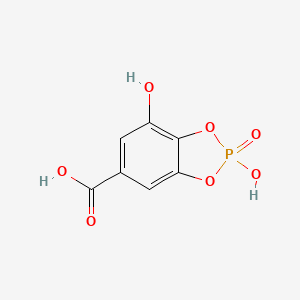
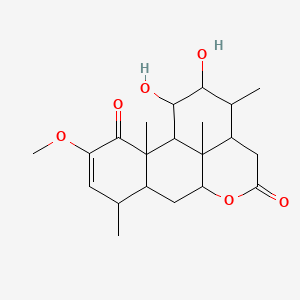

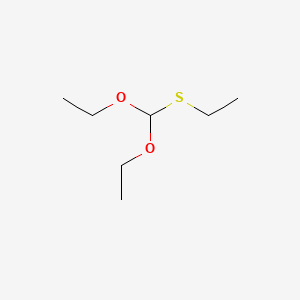
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
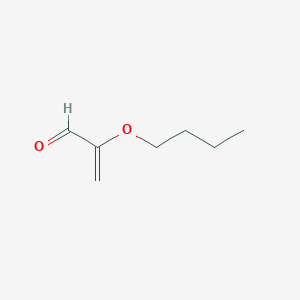
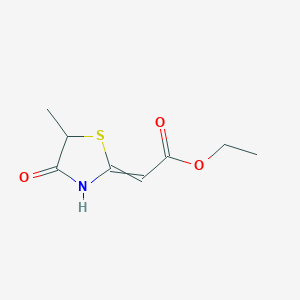

![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
